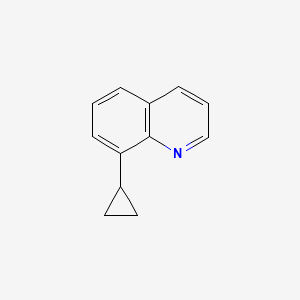

8-Cyclopropylquinoline

Description

8-Cyclopropylquinoline is a quinoline derivative featuring a cyclopropyl substituent at the 8-position of the heterocyclic core. The introduction of a cyclopropyl group at the 8-position enhances structural rigidity and modulates electronic properties, which may influence binding affinity and metabolic stability in drug discovery contexts .

Synthesis and Characterization: this compound (3d) is synthesized via cross-coupling of quinoline-8-yl mesylate with potassium cyclopropyltrifluoroborate using PdCl₂(COD) and RuPhos as catalysts. The product is isolated as a red oil and characterized by ¹H NMR, ¹³C NMR, FT-IR, and HRMS . Key spectral data include:

- ¹H NMR: Distinct shifts for cyclopropyl protons (δ ~1.0–2.0 ppm) and aromatic quinoline protons.

- ¹³C NMR: Signals for cyclopropyl carbons (~10–20 ppm) and quinoline carbons (~120–150 ppm).

This synthetic approach, funded by Qatar National Research Fund and NIGMS, ensures reproducibility and scalability .

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

8-cyclopropylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-4-2-8-13-12(10)11(5-1)9-6-7-9/h1-5,8-9H,6-7H2 |

InChI Key |

XAJSOPHBYUJCPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

8-Cyclopropylquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 8-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with metal ions, forming complexes that can interfere with various biological processes .

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Substituents

The following compounds share cyclopropyl groups but differ in their aromatic cores:

Key Differences :

- Aromatic Core: Quinoline (N-containing) vs. dibenzofuran (O-containing) vs. benzothiophene (S-containing). These cores influence electronic properties and binding interactions.

- Substituent Position: The 8-position in quinoline vs. 4-position in dibenzofuran/thiophene.

Substituent Effects: Cyclopropyl vs. Isopropyl

8-Isopropylquinoline (C₁₂H₁₃N, avg. mass 171.243) differs from this compound in substituent structure:

Implications :

- Cyclopropyl derivatives may exhibit better metabolic stability due to reduced oxidative susceptibility.

- Isopropyl groups could enhance membrane permeability but introduce steric bulk.

Positional Isomerism in Quinoline Derivatives

Evidence suggests that substituent position (6- vs. 8-) significantly impacts pharmacological similarity to reference drugs:

- 8-Quinoline derivatives show higher similarity to risperidone and ketanserin (CNS targets).

- 6-Quinoline derivatives align more closely with ziprasidone .

For this compound, the 8-position may optimize interactions with serotonin or dopamine receptors, though direct biological data are pending.

Complex Derivatives with Cyclopropyl Moieties

- 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (C₁₇H₁₅ClN₂OS): Incorporates a cyclopropyl-thiazole hybrid, suggesting tailored kinase or antimicrobial targeting .

- 8-Bromo-5-(iso-propyl-d₇)-quinoline (C₁₂H₅BrD₇N): Deuterated isopropyl group enhances metabolic stability for pharmacokinetic studies .

Tables

Table 1: Physicochemical Comparison

| Compound | Core | Substituent | Molecular Formula | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|---|---|

| This compound | Quinoline | Cyclopropyl | C₁₂H₁₁N | 169.23 | 3.2 |

| 8-Isopropylquinoline | Quinoline | Isopropyl | C₁₂H₁₃N | 171.24 | 3.5 |

| 4-Cyclopropyldibenzo[b,d]furan | Dibenzofuran | Cyclopropyl | C₁₃H₁₀O | 182.22 | 4.1 |

*LogP values estimated via ChemDraw.

Biological Activity

8-Cyclopropylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the significant findings related to the biological activity of this compound, focusing on recent research, case studies, and potential applications in pharmacology.

This compound belongs to the class of compounds known as quinolines, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The cyclopropyl group introduces unique steric and electronic properties that can influence the compound's biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. In a study evaluating several derivatives of 8-hydroxyquinoline, it was found that compounds with cyclopropyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| 3-Cl-2-F derivative | Staphylococcus aureus | 2 µg/mL |

| 3,4,5-Cl derivative | Enterococcus faecalis | 4 µg/mL |

The study highlighted that the introduction of electron-withdrawing groups on the aromatic ring increased the lipophilicity and consequently enhanced the antibacterial activity of these derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through mitochondrial pathways .

Antiviral Activity

Emerging research has pointed to the antiviral properties of this compound. Notably, derivatives have shown efficacy against viruses such as dengue and influenza. A study reported that certain derivatives exhibited up to 91% inhibition of H5N1 virus growth with low cytotoxicity .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Inhibition Percentage | Cytotoxicity (CC50) |

|---|---|---|---|

| 3-Cl-2-F derivative | H5N1 | 91% | >100 µM |

| Unsubstituted quinoline | Dengue | 75% | >50 µM |

The data suggest that modifications on the quinoline scaffold can significantly enhance antiviral efficacy while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.